molecular formula C18H18N6O2 B12391767 Alkyne-SNAP

Alkyne-SNAP

Cat. No.: B12391767
M. Wt: 350.4 g/mol
InChI Key: LJNIWJCQOXKHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alkyne-SNAP is a compound that belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Alkynes are hydrocarbons with the general formula (C_nH_{2n-2}). The simplest alkyne is acetylene (ethyne), with the molecular formula (C_2H_2). This compound is a specialized compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne-SNAP can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide compound using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . Another method involves the electrophilic addition of halogens to alkenes, followed by double elimination to form the alkyne .

Industrial Production Methods

Industrial production of alkynes, including this compound, often involves the use of calcium carbide. Calcium carbide reacts with water to produce acetylene, which can then be further processed to form more complex alkynes .

Chemical Reactions Analysis

Types of Reactions

Alkyne-SNAP undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Halides (HX): Used in addition reactions to form haloalkenes.

    Sodium Amide (NaNH₂): Used in deprotonation reactions to form acetylide anions.

    Ozone (O₃) or Potassium Permanganate (KMnO₄): Used in oxidative cleavage reactions.

Major Products

    Haloalkenes: Formed from addition reactions.

    Acetylide Anions: Formed from deprotonation reactions.

    Carboxylic Acids: Formed from oxidative cleavage reactions.

Scientific Research Applications

Alkyne-SNAP is widely used in scientific research due to its versatile chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of Alkyne-SNAP involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications . The molecular targets and pathways involved include the formation of covalent bonds with azide-containing compounds, leading to the creation of complex molecular structures.

Comparison with Similar Compounds

Alkyne-SNAP can be compared with other alkynes such as acetylene (ethyne) and propyne. While all these compounds share the characteristic carbon-carbon triple bond, this compound is unique due to its specific functional groups that enable its use in click chemistry and other specialized applications .

Similar Compounds

This compound stands out due to its enhanced reactivity and versatility in scientific research and industrial applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]pent-4-ynamide

InChI

InChI=1S/C18H18N6O2/c1-2-3-4-14(25)20-9-12-5-7-13(8-6-12)10-26-17-15-16(22-11-21-15)23-18(19)24-17/h1,5-8,11H,3-4,9-10H2,(H,20,25)(H3,19,21,22,23,24)

InChI Key

LJNIWJCQOXKHLF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.